L-Octanoylcarnitine

Catalog No.
S640464
CAS No.
25243-95-2
M.F
C15H29NO4
M. Wt
287.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Octanoylcarnitine

CAS Number

25243-95-2

Product Name

L-Octanoylcarnitine

IUPAC Name

(3R)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

InChI

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1

InChI Key

CXTATJFJDMJMIY-CYBMUJFWSA-N

SMILES

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Synonyms

octanoylcarnitine, octanoylcarnitine chloride, octanoylcarnitine chloride, (+-)-isomer, octanoylcarnitine chloride, (R)-isomer, octanoylcarnitine, (+-)-isomer, octanoylcarnitine, (R)-isomer

Canonical SMILES

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Cardiovascular Research

L-Octanoylcarnitine has been used in cardiovascular research, particularly in the study of arterial stiffness .

Newborn Screening

L-Octanoylcarnitine is used in newborn screening, particularly in the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .

Plasma Carnitine Quantification

L-Octanoylcarnitine is used in the quantification of plasma carnitine and acylcarnitines .

Metabolic Research

L-Octanoylcarnitine has been used in metabolic research, particularly in the study of overweight and obesity .

Breast Cancer Research

L-Octanoylcarnitine has been used in breast cancer research .

Arterial Stiffness Research

L-Octanoylcarnitine has been used in arterial stiffness research .

Arterial Stiffness in Overweight Middle-Aged Subjects

L-Octanoylcarnitine has been used in the study of arterial stiffness in overweight middle-aged subjects .

Biomarker for Early Diagnosis of Diabetic Cardiomyopathy

L-Octanoylcarnitine has been used as a biomarker for the early diagnosis of diabetic cardiomyopathy .

L-Octanoylcarnitine is a medium-chain acylcarnitine compound that plays a significant role in the metabolism of fatty acids. It is produced through the enzymatic action of carnitine O-octanoyltransferase, which catalyzes the reversible transfer of an octanoyl group from octanoyl-CoA to L-carnitine, yielding L-octanoylcarnitine and coenzyme A. This compound is crucial for transporting fatty acids into the mitochondria, where they undergo β-oxidation for energy production. L-Octanoylcarnitine is also linked to various metabolic disorders, including medium-chain acyl-CoA dehydrogenase deficiency and celiac disease, indicating its physiological importance in human metabolism .

LOC's primary function is related to its role in fatty acid metabolism. Here's the mechanism:

  • Cellular Uptake: LOC enters cells and is transported to the mitochondria.
  • Carnitine Shuttle: Inside the mitochondria, LOC interacts with carnitine O-octanoyltransferase, which transfers the octanoyl group to CoA, forming octanoyl-CoA [].
  • Fatty Acid Oxidation: Octanoyl-CoA enters the beta-oxidation pathway within the mitochondria, where the octanoyl group is broken down into smaller units to generate energy (ATP) [].

The primary reaction involving L-octanoylcarnitine is catalyzed by carnitine O-octanoyltransferase:

octanoyl CoA+L carnitineCoA+L octanoylcarnitine\text{octanoyl CoA}+\text{L carnitine}\rightleftharpoons \text{CoA}+\text{L octanoylcarnitine}

This reaction is reversible and does not require energy input, as both substrates are considered "activated" forms of fatty acyl groups. The enzyme's activity is regulated by various factors, including malonyl-CoA, which inhibits its function non-linearly .

L-Octanoylcarnitine serves critical roles in energy metabolism by facilitating the transport of fatty acids across mitochondrial membranes. It is involved in the β-oxidation process, converting fatty acids into acetyl-CoA, which can then enter the citric acid cycle for ATP production. Additionally, it has been implicated in specific metabolic pathways that enhance cellular energy supply during glucose starvation . Its association with metabolic disorders highlights its importance in maintaining metabolic homeostasis.

L-Octanoylcarnitine can be synthesized through various methods, primarily involving the reaction of L-carnitine with octanoyl-CoA. The synthesis typically occurs in biological systems but can also be achieved in vitro using chemical methods. For example, a common laboratory synthesis involves mixing L-carnitine with octanoyl chloride under controlled conditions to yield L-octanoylcarnitine .

L-Octanoylcarnitine has several applications in clinical and research settings:

  • Metabolic Disorders: It serves as a biomarker for diagnosing metabolic disorders such as medium-chain acyl-CoA dehydrogenase deficiency.
  • Nutritional Supplements: Used in formulations aimed at enhancing fat metabolism and energy production.
  • Research: Investigated for its role in cellular metabolism and potential therapeutic applications in metabolic diseases .

Studies have shown that L-octanoylcarnitine interacts with various metabolic pathways. It facilitates the conversion of exogenous acetyl-L-carnitine into acetyl-CoA, highlighting its role in energy metabolism under glucose-deprived conditions. Furthermore, its interaction with carnitine O-octanoyltransferase indicates potential regulatory mechanisms influencing fatty acid oxidation and ketogenesis .

L-Octanoylcarnitine shares structural and functional similarities with other acylcarnitines. Below is a comparison with some related compounds:

Compound NameStructureUnique Features
L-AcetylcarnitineC11H21NO4Involved in acetyl group transfer; critical for brain metabolism.
L-PropionylcarnitineC12H23NO4Plays a role in propionate metabolism; less common than octanoylcarnitine.
L-Butyryl-carnitineC13H25NO4Involved in butyric acid metabolism; impacts gut health.
L-CaprylcarnitineC14H27NO4Similar chain length; involved in medium-chain fatty acid metabolism.

L-Octanoylcarnitine is unique due to its specific involvement in medium-chain fatty acid metabolism and its regulatory role in energy homeostasis compared to other acylcarnitines .

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

287.20965841 g/mol

Monoisotopic Mass

287.20965841 g/mol

Heavy Atom Count

20

UNII

MO15H97RNR

Other CAS

25243-95-2

Wikipedia

O-octanoyl-L-carnitine (charged form)

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Modify: 2024-04-14

Explore Compound Types